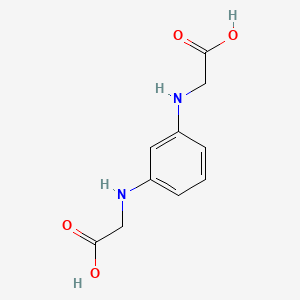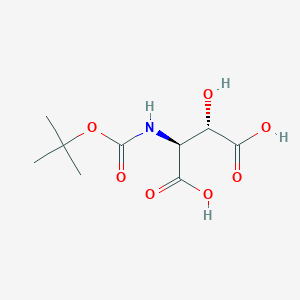
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 3-hydroxy-L-aspartic acid. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid typically involves the protection of the amino group of 3-hydroxy-L-aspartic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the corresponding chloride.
Applications De Recherche Scientifique
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stable Boc protecting group.
Drug Development: Utilized in the synthesis of pharmaceutical compounds.
Biocatalysis: Employed in enzymatic reactions to study enzyme mechanisms and substrate specificity.
Mécanisme D'action
The mechanism of action of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-D-aspartic acid: The D-isomer of the compound.
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-glutamic acid: A similar compound with an additional methylene group in the side chain.
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-alanine: A similar compound with a shorter side chain.
Uniqueness
(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Propriétés
Numéro CAS |
208706-76-7 |
|---|---|
Formule moléculaire |
C9H15NO7 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C9H15NO7/c1-9(2,3)17-8(16)10-4(6(12)13)5(11)7(14)15/h4-5,11H,1-3H3,(H,10,16)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
Clé InChI |
SFDALOJFSUTSMA-WHFBIAKZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




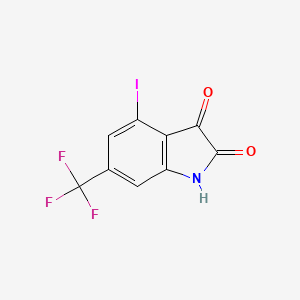
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)

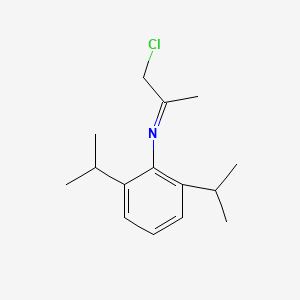

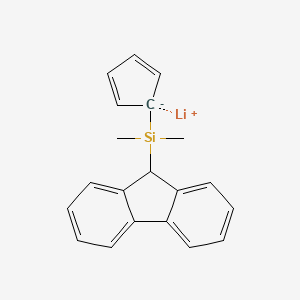
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
